molecular formula C15H18N4O2S B2731084 (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034582-36-8

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2731084
CAS RN: 2034582-36-8
M. Wt: 318.4
InChI Key: ATCLTOCVDDOYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a thiophen ring, and a pyridazin ring. The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Synthesis and Characterization

A study by Mabkhot, Y., et al. (2010) describes a facile and convenient synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) and bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives incorporating a thieno-[2,3-b]thiophene moiety via versatile, readily accessible diethyl 3,4-dimethylthieno-[2,3-b]thiophene-2,5-dicarboxylate. This research demonstrates the chemical versatility and potential of such compounds in synthesizing novel organic molecules with potential applications in various fields, including pharmaceuticals and materials science (Mabkhot, Y., et al., 2010).

Antimicrobial and Antimycobacterial Activity

Sidhaye, R.V., et al. (2011) have studied the synthesis, antimicrobial, and antimycobacterial activities of nicotinic acid hydrazide derivatives, including compounds structurally similar to "(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone." These compounds were evaluated for their bioactivity, showcasing the potential of such molecules in contributing to the development of new antimicrobial agents (Sidhaye, R.V., et al., 2011).

Nonlinear Optical Properties

Li, L., et al. (2012) explored the synthesis and characterization of thienyl-substituted pyridinium salts, which include compounds related to the chemical structure of interest, for their second-order nonlinear optical (NLO) properties. These studies contribute to understanding the electronic and structural attributes that influence the NLO behavior of organic compounds, suggesting potential applications in optical technologies (Li, L., et al., 2012).

Complex Formation and Coordination Chemistry

A study by Pod'yachev, S.N., et al. (1994) investigated the complex formation of 4,6-dimethyl-2-(1H)-pyrimidinone (thione) with dysprosium(III) tris(acetylacetonate), demonstrating the chemical's ability to form complexes with metal ions. This research highlights the potential of such compounds in the field of coordination chemistry and their applications in creating new materials with unique properties (Pod'yachev, S.N., et al., 1994).

properties

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-18(2)13-3-4-14(17-16-13)21-12-5-7-19(9-12)15(20)11-6-8-22-10-11/h3-4,6,8,10,12H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCLTOCVDDOYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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